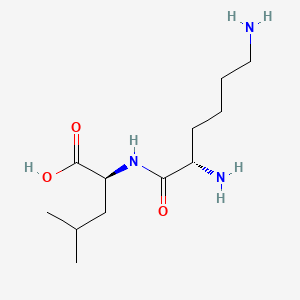
Lys-Leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys-Leu is a dipeptide formed from L-lysine and L-leucine residues. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Biological and Molecular Studies :
- Lys-[Leu8][des-Arg9]Bradykinin is a peptide used to characterize B-1 bradykinin receptors. Despite its susceptibility to metabolic degradation, it has been essential in understanding these receptors (Bennett, 2008).
- A study on turbot fish indicated that dietary Lys-Leu dipeptide was more efficiently utilized than its free or tripeptide forms, suggesting significant implications for aquatic nutrition (Wei, Xu, & Liang, 2020).
Pharmacological Research :
- Leu-Lys rich model peptides, especially a peptide known as P6, showed strong antimicrobial and antitumor activity, indicating their potential as therapeutic agents (Park, Lee, & Hahm, 2003).
- Arginine, lysine, and leucine-bearing polyethylenimine polyplexes significantly enhanced gene expression in tumors, demonstrating their promise in gene therapy for cancer treatment (Aldawsari et al., 2011).
Nutritional and Metabolic Effects :
- Intra-duodenal provision of methionine, lysine, and leucine affected serum immunoglobulins and tissue DNA/RNA concentrations in goats, highlighting the impact of these amino acids on animal growth and health (Sun et al., 2007).
- The peptide Lys-Leu was found to be more effective than a free amino acid mixture in improving physiological activity, fermentation performance, and nitrogen metabolism in brewer's yeast during very high-gravity wort fermentation (Yang et al., 2018).
Clinical and Medical Research :
- Leucine supplementation was essential in attenuating fetal growth restriction caused by a protein-restricted diet in rats, indicating its vital role in fetal development (Teodoro et al., 2012).
- The Leu-Ile-Lys tripeptide showed a litholytic effect in experimental urate nephrolithiasis, reducing oxidative stress markers and kidney stones, suggesting its potential in treating kidney stone diseases (Zharikov et al., 2021).
Propiedades
Número CAS |
7369-79-1 |
|---|---|
Nombre del producto |
Lys-Leu |
Fórmula molecular |
C12H25N3O3 |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
Clave InChI |
ATIPDCIQTUXABX-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |
Secuencia |
KL |
Sinónimos |
L-Lys-Leu L-lysyl-leucine lysyl-leucine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



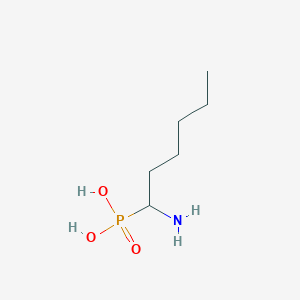
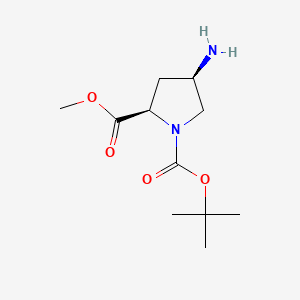
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
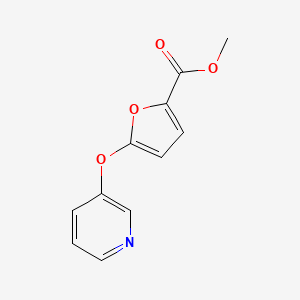
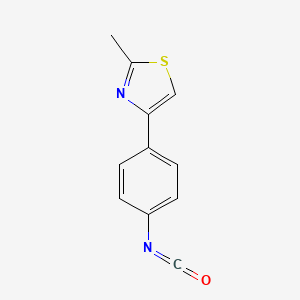
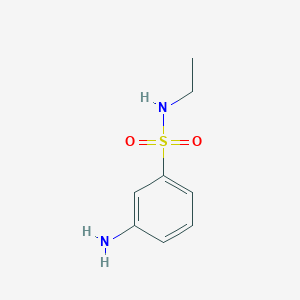
![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)
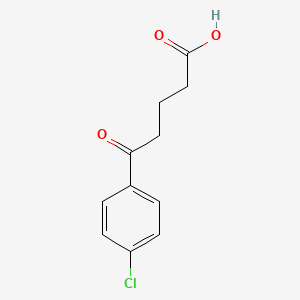
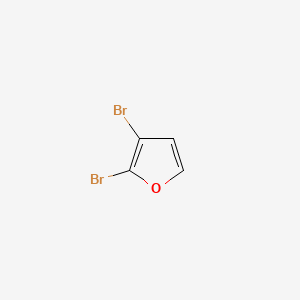
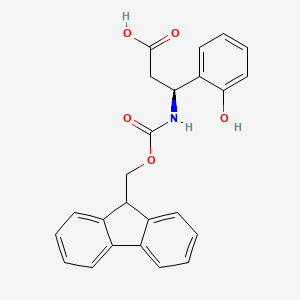
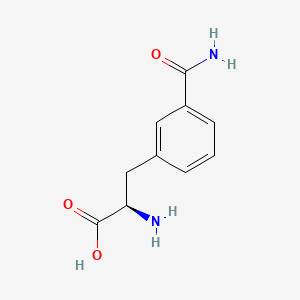
![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)
![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)